[(4-Ethoxy-3-methoxyphenyl)methyl](ethyl)amine - 852399-85-0

[(4-Ethoxy-3-methoxyphenyl)methyl](ethyl)amine

Catalog Number: EVT-3424589
CAS Number: 852399-85-0
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

This section explores compounds structurally related to amine, as identified from the provided scientific literature. The focus is on compounds sharing key structural features, chemical classes, or categories discussed in the context of the target compound.

(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one []

Compound Description: This compound features a piperazine ring connected to a (4-ethoxy-3-methoxyphenyl)prop-2-en-1-one moiety and a bis(4-methoxyphenyl)methyl group. The crystal structure reveals a chair conformation for the piperazine ring and an 83.42° dihedral angle between the benzene rings of the bis(4-methoxyphenyl)methyl group [].

Relevance: The compound shares the core 4-ethoxy-3-methoxyphenyl substructure with amine. Additionally, both compounds contain an ethoxy group at the para position and a methoxy group at the meta position of the phenyl ring.

4-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine []

Compound Description: This compound combines a substituted 1,2,3-triazole ring with a pyrimidine ring bearing a 3-methoxyphenyl substituent. Studies highlight its potential for various biological activities, including antibacterial, anti-allergic, and anti-HIV properties [].

Relevance: While this compound doesn't directly share the ethoxy substituent, it exhibits a similar structure to amine due to the presence of a methoxy group at the meta position of the phenyl ring. This structural similarity might contribute to shared pharmacological properties, as substitutions on aromatic rings can significantly impact a molecule's biological activity.

Ethyl(2Z)-2-(Aryl)-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate Derivatives []

Compound Description: This series of derivatives revolves around a central pyrimidine core fused to a thiazole ring. The derivatives bear a 4-hydroxy-3-methoxyphenyl group at the 5-position of the pyrimidine ring and an aryl group at the 2-position. These compounds exhibit promising antibacterial and antifungal activities [].

Relevance: The presence of the 4-hydroxy-3-methoxyphenyl group makes these derivatives structurally similar to amine. Both share the same substitution pattern on the aromatic ring, differing only in the alkoxy group at the para position (ethoxy in the target compound and hydroxy in these derivatives). This structural resemblance could potentially translate into similar biological activities.

8-(1-{4-[(5-Chloro-4-{[2-(dimethylphosphoryl)phenyl]amino}pyrimidin-2-yl)amino]-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro[4.5]decan-2-one []

Compound Description: This complex molecule consists of a 1,8-diazaspiro[4.5]decan-2-one scaffold connected to a piperidine ring, which in turn links to a substituted pyrimidine ring. Notably, the molecule possesses a 3-methoxyphenyl group attached to the piperidine ring. This compound exhibits anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitory activities, making it a potential candidate for cancer treatment, especially non-small cell lung cancer (NSCLC) [].

Relevance: This complex compound shares the 3-methoxyphenyl substructure with amine. While their overall structures differ significantly, the presence of this common moiety suggests a potential for shared chemical properties or reactivity patterns.

4-(4-Hydroxy-3-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one []

Compound Description: Synthesized from naturally abundant vanillin, this compound features a dihydropyrimidine ring with a 4-hydroxy-3-methoxyphenyl substituent. This structural motif is commonly found in biologically active compounds [].

Relevance: This compound shares a similar substitution pattern on the aromatic ring with amine. Both possess a methoxy group at the meta position and an oxygen-containing substituent (hydroxy or ethoxy) at the para position of the phenyl ring. This structural similarity might suggest common synthetic pathways or potential for exhibiting similar biological activities.

Ethyl(S)-2-Ethoxy-3-(4-hydroxyphenyl)propionate []

Compound Description: This chiral compound is an ethyl ester derivative of a phenylpropionic acid, with a hydroxy group at the para position of the phenyl ring. The synthesis involves a racemic route followed by chiral resolution using R-(α)-methylbenzylamine [].

Relevance: Although it lacks the methoxy group present in amine, this compound shares a structural resemblance due to the ethoxy substituent and the phenylpropionate core. This comparison highlights the significance of subtle structural modifications in influencing the properties and potential applications of organic compounds.

N-((6-chloropyridin-3-yl)methyl)-6-ethoxy-N-ethyl-3-nitropyridin-2-amine []

Compound Description: This compound consists of two pyridine rings linked by an ethylamino methyl group. One pyridine ring has a chlorine and an ethoxy group, while the other bears a nitro group [].

(R)-N-{1-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxyphenyl)acetamide (AMG 487) []

Compound Description: AMG 487 is a potent chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist with oral bioavailability. It features a pyrido[2,3-d]pyrimidine core linked to various substituents, including a 4-ethoxyphenyl group. Notably, AMG 487 exhibits dose- and time-dependent pharmacokinetics due to the inhibitory effects of its O-deethylated metabolite on CYP3A enzymes [].

Relevance: The presence of the 4-ethoxyphenyl group directly links AMG 487 to amine. Both share the same substitution pattern on the aromatic ring, differing only by the absence of the methoxy group in AMG 487. This structural similarity, even in a complex molecule like AMG 487, highlights the importance of the 4-ethoxyphenyl moiety in medicinal chemistry.

4-(Methoxyphenyl of 4 fluorine 2) N { 3 [(S sulfonyloxy methyls imino group) methyl] phenyl } 1,3,5 triazine 2 and (+) 4 (methoxyphenyl of 4 fluorine 2) N { 3 [(S sulfonyloxy methyls imino group) methyl] phenyl } 1, 3, the amine of 5 triazine 2 []

Compound Description: These compounds are based on a 1,3,5-triazine core and are under investigation for their potential in treating lymphoma, particularly diffuse large B-cell lymphoma (DLBCL) and adult T-cell lymphoma (ATL) [].

(5 or 6)-Methyl-2-(3-methoxyphenyl)-1,8-naphthyridine []

Compound Description: This compound features a 1,8-naphthyridine core with a 3-methoxyphenyl substituent. It exhibits potent cytotoxic activity but suffers from limited water solubility, hindering its development as a pharmaceutical agent. Efforts are underway to synthesize carbamate and amine prodrugs to improve its solubility [].

Relevance: Similar to other compounds discussed earlier, this molecule shares the 3-methoxyphenyl substructure with amine. The presence of this common motif, even within different heterocyclic frameworks, suggests the potential for shared chemical properties or reactivity patterns.

4-(2-Ethoxy-2-oxo-ethoxy)-3-nitrobenzoic Methyl Ester []

Compound Description: This compound features a nitrobenzoic acid methyl ester core with a 2-ethoxy-2-oxo-ethoxy substituent at the para position [].

3-[6-(2-amino-ethoxy)-3-methyl-5-(3-morpholin-4-yl-propionyl)-benzofuran-2 carbonyl]-chromen-2-one []

Compound Description: This compound comprises a chromen-2-one moiety linked to a substituted benzofuran ring. It is synthesized under microwave irradiation and features various substituents, including a 2-amino-ethoxy group [].

(11bS)-N,N-Bis[(S)-1-(2-methoxyphenyl)ethyl]dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-amine (L*) []

Compound Description: This chiral compound is a BINOL-derived phosphoramidite ligand widely employed in copper- and iridium-catalyzed allylic substitution reactions. Its effectiveness stems from its ability to effectively transfer chirality during these reactions [].

4-MeOC6H4TeCH2CH2N=C(CH3)C6H4-2-OH (L1) and its Derivatives (L2, L3, and L4) []

Compound Description: These compounds are tellurium-containing Schiff bases derived from o-hydroxyacetophenone. L1 (4-MeOC6H4TeCH2CH2N=C(CH3)C6H4-2-OH) serves as a precursor for synthesizing other derivatives, including L2, L3, and L4, through reduction and complexation reactions with metal ions like Hg(II), Pd(II), and Ru(II) [].

N-[2-[(1 S)-1 -(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-lH-isoindol-4-yl]acetamide []

Compound Description: This compound is a chiral isoindoline-1,3-dione derivative containing a (3-ethoxy-4-methoxyphenyl)ethyl moiety. The specific stereochemistry at the chiral center is denoted by the (S) configuration [, ].

Relevance: This compound shares a close structural resemblance to amine. Both compounds possess the same 3-ethoxy-4-methoxyphenyl substituent, differing only in the nature of the group attached to the ethyl chain. This close structural similarity suggests that these compounds might share similar physicochemical properties and potentially exhibit comparable biological activities.

Tris[(3-hydroxy-1-methyl-2-oxo-1,2-didehydropyridine-4-carboxamido)ethyl]amine []

Compound Description: This compound is a tripodal ligand designed for complexation with gadolinium(III) ions. This complex exhibits potential as a magnetic resonance imaging (MRI) contrast agent due to its stability, favorable water exchange kinetics, and the paramagnetic properties of gadolinium(III) [].

N,N-Dipropyl-2-[4-methoxy-3-(2-phenyl-ethoxy)-phenyl]-ethyl-amine Monohydrochloride (NE-100) []

Compound Description: NE-100 is a novel sigma ligand that undergoes extensive metabolism in the liver and small intestine, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4 [].

Relevance: This compound exhibits structural similarities to amine, particularly in the presence of the methoxy and phenethoxy substituents on the phenyl ring. Although the specific arrangement and additional substituents differ, the presence of these common structural elements suggests a potential for shared metabolic pathways or pharmacological profiles.

[7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435) []

Compound Description: TG100435 is a multi-targeted, orally active protein tyrosine kinase inhibitor that shows promise as an anticancer agent. Its primary metabolite, [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine (TG100855), exhibits even greater potency [, ].

Relevance: This compound, although structurally distinct from amine, emphasizes the importance of aromatic ethers in drug design. Both compounds incorporate an ether linkage within their structures, suggesting that this functional group might contribute to their respective biological activities.

2-(4-((2-(4-Alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol Derivatives []

Compound Description: These derivatives consist of a sugar moiety linked to a pyrazole ring, which in turn is connected to an oxazole ring bearing a 4-alkoxyphenyl group. These compounds show promising antidiabetic activity [].

Relevance: The presence of the 4-alkoxyphenyl group in these derivatives links them structurally to amine, as both share the same substitution pattern on the aromatic ring, albeit with different alkoxy groups. This similarity suggests that these compounds might exhibit overlapping pharmacological profiles or share common synthetic pathways.

Ethyl (4-Benzyloxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate and Ethyl (4RS)-4-(4-Methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate 0.105-hydrate []

Compound Description: These compounds are tetrahydropyrimidine derivatives synthesized via cyclocondensation reactions. They are structurally characterized by their sulfanylidene and carboxylate functionalities, with the latter compound existing as a hydrate [].

Relevance: The presence of a methoxyphenyl group in ethyl (4RS)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate 0.105-hydrate connects it structurally to amine. Both compounds share a similar aromatic substitution pattern, suggesting potential similarities in their chemical properties.

Tris(2-(2-methoxyethoxy)ethyl)amine []

Compound Description: This compound, often abbreviated as TDA-1, is a tertiary amine widely used as a phase-transfer catalyst in organic synthesis. Its effectiveness stems from its ability to facilitate reactions between reagents located in different phases [].

4-Chloro-2-[(5-ethoxy-1,3,4-thiadiazol-2-yl)methyl]-5-(piperidin-1-yl)pyridazin-3(2H)-one []

Compound Description: This compound features a pyridazinone ring substituted with a piperidine ring and an ethoxy-thiadiazole moiety. The molecule's crystal structure reveals intermolecular hydrogen bonding interactions [].

Bis[2-(2-pyridyl)ethyl]amine-based Tridentate Ligands and their Copper(I) Complexes []

Compound Description: This class of ligands features a central amine nitrogen flanked by two 2-pyridylethyl arms, forming a tridentate chelating motif for copper(I) ions. Variations in the ligand structure, such as the introduction of methyl groups, influence the coordination geometry and reactivity of the resulting copper complexes [].

(Z)-2-(4-(2-cyano-2-phenylvinyl)phenoxy)-N-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)acetamide (CYS) and 2,2′-(((1Z,1′Z)-1,4-phenylenebis(2-cyanoethene-2,1-diyl))bis(4,1-phenylene))bis(oxy))bis(N-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)acetamide (BCYS) []

Compound Description: These compounds, CYS and BCYS, are α-cyanostilbene derivatives designed to investigate the effects of π-conjugation length on aggregation-induced emission (AIE) and self-assembly properties. CYS, with a shorter π-conjugation length, displays aggregation-caused quenching (ACQ), while BCYS, with a larger π-conjugated system, exhibits AIE [].

Relevance: Both CYS and BCYS contain a 3-ethoxy-4-methoxyphenyl substructure similar to amine, highlighting the use of this moiety in designing materials with specific photophysical properties.

1-(4-Hydroxy-3-methoxyphenyl)pent-1-en-3-one (HMPPEO) and Related Compounds (HPPEO and HDMPPEO) []

Compound Description: These compounds are antioxidants synthesized through the oxidative depolymerization of lignin, followed by aldol condensation with methyl ethyl ketone (MEK). Among them, HDMPPEO, derived from syringaldehyde, exhibits the highest antioxidant activity [].

Relevance: The compound HMPPEO shares the 4-hydroxy-3-methoxyphenyl substructure with amine. Although their core structures differ, this similarity highlights the prevalence of this specific substitution pattern in various natural and synthetic compounds with distinct properties.

1-((4-(3-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)octahydro-1H-quinolizine []

Compound Description: This compound is a derivative of the lupinine alkaloid, featuring a quinolizine ring system substituted with a (4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl group. Quantum-chemical studies and X-ray diffraction analysis revealed the compound's structural characteristics and conformational preferences [].

Relevance: The presence of the 3-methoxyphenyl substructure in this lupinine alkaloid derivative links it structurally to amine. While their overall structures differ significantly, the presence of this common moiety suggests a potential for shared chemical properties or reactivity patterns.

1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives []

Compound Description: This series of compounds features a 2-oxo-1,2-dihydroquinoline-3-carboxylic acid scaffold linked to a substituted pyrazolidine ring. These derivatives were synthesized and evaluated for their anticancer activity against the breast cancer MCF-7 cell line [].

5-[2-(Methylthio)ethoxy]pyrimidin-2-amine []

Compound Description: This compound is a pyrimidine derivative featuring a 2-(methylthio)ethoxy substituent at the 5-position. The synthesis involves several steps, including protection, alkylation, and deprotection reactions [].

3-Acetoxy-2,3-dihydro-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one (Diltiazem) and its Derivatives []

Compound Description: Diltiazem is a benzothiazepine derivative with antihypertensive activity. The study focuses on synthesizing and evaluating diltiazem derivatives with substituents at the 8-position to enhance potency and duration of action [].

Relevance: While structurally distinct from amine, the 4-methoxyphenyl substituent in diltiazem highlights the presence of this moiety in a clinically relevant drug. This suggests the potential importance of this substructure in medicinal chemistry and its possible influence on pharmacological activity.

S-[1-(4-Methoxyphenyl)pyrrolidin-2-on-3-yl]isothiuronium Bromide and 2-Methylimino-5-[2-(4-methoxyphenylamino)ethyl]thiazolidin-4-one []

Compound Description: These compounds are part of a kinetic and mechanistic study focusing on the ring transformation of an isothiuronium bromide derivative to a thiazolidin-4-one derivative. This transformation is influenced by general base, general acid, and hydroxide ion catalysis [].

Relevance: The presence of the 4-methoxyphenyl substituent in both the isothiuronium bromide and thiazolidin-4-one derivatives structurally links them to amine. While their core structures differ, this shared substituent highlights its presence in compounds with diverse reactivity profiles and potential applications.

{2-[(1S)-l-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-3-oxo-2,3-dihydro-lH-isoindol-4-yl}amide of Cyclopropanecarboxylic Acid []

Compound Description: This compound is another chiral isoindoline-1,3-dione derivative structurally similar to entry 15. The main difference lies in the amide substituent derived from cyclopropanecarboxylic acid. This compound is being investigated for its pharmaceutical potential, particularly in treating cancer and inflammatory diseases [].

Relevance: This compound shares a close structural resemblance to amine, just like entry 15. They both possess the same 3-ethoxy-4-methoxyphenyl substituent, only differing in the nature of the group attached to the ethyl chain. This close structural similarity suggests these compounds might share similar physicochemical properties and potentially exhibit comparable biological activities.

Ethyl 1-methyl 2-ethoxy 3-indole carboxylate []

Compound Description: This indole derivative acts as an alkylating agent, reacting with nucleophiles like piperidine. The reaction exhibits sensitivity to steric effects, with the 2-ethoxy group being preferentially attacked over the ester function [].

Bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(I) Complexes []

Compound Description: This series of gold(I) complexes features a substituted N-heterocyclic carbene (NHC) ligand. The complexes demonstrate promising anticancer activity, with some exhibiting higher potency than Auranofin against specific cancer cell lines [].

Alkyl 4-Aryl-6-amino-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxylates []

Compound Description: These compounds feature a central dithiolopyridine core with various aryl substituents. The synthesis involves a multicomponent reaction and the resulting compounds exhibit moderate growth-stimulating effects on sunflower seedlings [].

2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) []

Compound Description: This quinazoline derivative, also known as EP128265 or MPI-0441138, is a potent inducer of apoptosis and inhibitor of cell proliferation. It exhibits significant anticancer activity in various cancer cell lines and mouse models, highlighting its potential as a chemotherapeutic agent [].

Cyclopropyl-N-{2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-3-oxoisoindolin-4-yl}carboxamide []

Compound Description: This compound is another chiral isoindoline-1,3-dione derivative structurally similar to entries 15 and 31. The distinguishing feature is the cyclopropyl amide substituent. This compound is being investigated for its therapeutic potential in treating psoriasis and psoriatic arthritis [].

Relevance: This compound is structurally very similar to amine, just like entries 15 and 31. They both possess the same 3-ethoxy-4-methoxyphenyl substituent, differing only in the nature of the group attached to the ethyl chain. This close structural similarity suggests that these compounds might share similar physicochemical properties and potentially exhibit comparable biological activities.

Lobechine Methyl Ester, α-Viniferin, and Other Active Constituents of Urtica fissa []

Compound Description: This study focuses on identifying the active constituents of Urtica fissa, a plant with traditional medicinal uses. Among the isolated compounds, lobechine methyl ester, α-viniferin, and several others exhibited significant inhibitory effects on 5α-reductase, suggesting their potential for treating benign prostatic hyperplasia (BPH) [].

This comprehensive analysis reveals a range of compounds sharing structural elements or functionalities with amine. These related compounds, often belonging to diverse chemical classes, highlight the importance of specific structural motifs in influencing chemical properties, biological activities, and potential applications.

Properties

CAS Number

852399-85-0

Product Name

[(4-Ethoxy-3-methoxyphenyl)methyl](ethyl)amine

IUPAC Name

N-[(4-ethoxy-3-methoxyphenyl)methyl]ethanamine

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

InChI

InChI=1S/C12H19NO2/c1-4-13-9-10-6-7-11(15-5-2)12(8-10)14-3/h6-8,13H,4-5,9H2,1-3H3

InChI Key

VGDPIDJPHACQEZ-UHFFFAOYSA-N

SMILES

CCNCC1=CC(=C(C=C1)OCC)OC

Canonical SMILES

CCNCC1=CC(=C(C=C1)OCC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.